2-Hydroxy-3-isopropylbenzoic acid

Catalog No.
S570448
CAS No.
7053-88-5
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-isopropylbenzoic acid

CAS Number

7053-88-5

Product Name

2-Hydroxy-3-isopropylbenzoic acid

IUPAC Name

2-hydroxy-3-propan-2-ylbenzoic acid

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6,11H,1-2H3,(H,12,13)

InChI Key

XGAYQDWZIPRBPF-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(=O)O)O

Synonyms

3-isopropylsalicylic acid

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)O)O

The exact mass of the compound 2-Hydroxy-3-isopropylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxy-3-isopropylbenzoic acid (CAS: 7053-88-5), also known as 3-isopropylsalicylic acid, is an alkyl-substituted aromatic carboxylic acid. Structurally, it is a derivative of the common chemical reagent salicylic acid, distinguished by an isopropyl group at the C3 position, adjacent (ortho) to the hydroxyl group. This specific substitution pattern imparts distinct physical and chemical properties compared to its parent compound and other isomers, influencing its solubility, thermal behavior, and reactivity. These characteristics make it a valuable precursor and component in applications requiring tailored lipophilicity, specific metal chelation, and controlled reactivity, such as in specialty polymers, thermal imaging systems, and the synthesis of targeted organic molecules. [REFS-1, REFS-2]

Direct substitution of 2-Hydroxy-3-isopropylbenzoic acid with salicylic acid or its other positional isomers (e.g., 4- or 5-isopropyl) is often unviable in practice. The bulky isopropyl group at the 3-position introduces significant steric hindrance and alters the electronic environment around both the hydroxyl and carboxylic acid functional groups. This is fundamentally different from the less hindered parent molecule, salicylic acid, or isomers where the alkyl group is more distant (meta or para). These structural differences directly translate to procurement-critical variations in melting point, metal chelation geometry, reaction kinetics, and solubility in organic media, making this specific isomer necessary for processes where thermal compatibility, precursor reactivity, and formulation stability are key performance indicators. [REFS-1, REFS-2]

Lower Melting Point for Improved Thermal Processability

2-Hydroxy-3-isopropylbenzoic acid exhibits a significantly lower melting point (96-98 °C) compared to its parent compound, salicylic acid (158-161 °C). [REFS-1, REFS-2] This substantial difference of over 60 °C is critical for thermal processing applications.

Evidence DimensionMelting Point (°C)
Target Compound Data96-98 °C
Comparator Or BaselineSalicylic Acid (CAS 69-72-7): 158-161 °C
Quantified Difference>60 °C lower
ConditionsStandard atmospheric pressure.

A lower melting point allows for incorporation into polymer melts or formulations at reduced temperatures, saving energy, preventing degradation of other components, and enabling use in heat-sensitive systems.

Demonstrated Efficacy as a Color Developer in Thermal Imaging Systems

Patents for thermal paper formulations explicitly list 3-isopropylsalicylic acid as a viable color developer. [REFS-1, REFS-2] These developers are weak acids that react with a leuco dye upon heating to form a visible image. The selection of a specific developer, such as 2-hydroxy-3-isopropylbenzoic acid, over common benchmarks like bisphenol A (BPA) or other salicylic acid derivatives is based on achieving desired image stability, sensitivity, and melting characteristics for a specific thermal head and paper matrix.

Evidence DimensionComponent Suitability
Target Compound DataListed as a suitable color developer in thermal paper patents.
Comparator Or BaselineOther developers like Bisphenol A, 3-benzyl salicylic acid, and 3,5-di-t-butylsalicylic acid. [<a href="https://patents.google.com/patent/US20080233290A1/en" target="_blank">1</a>]
Quantified DifferenceN/A (Qualitative inclusion based on performance)
ConditionsAqueous dispersion for coating on a paper substrate, used in a heat-activated color-forming system.

This provides evidence of industrial utility in a mainstream application where performance is directly tied to the compound's specific chemical structure, making it a non-generic, function-critical procurement choice.

Enhanced Lipophilicity for Improved Solubility in Non-Polar Systems

The addition of the isopropyl group significantly increases the non-polar character of the molecule compared to salicylic acid. While salicylic acid is poorly soluble in water (2.48 g/L at 25 °C), the increased hydrocarbon content of 2-hydroxy-3-isopropylbenzoic acid predictably enhances its solubility in organic solvents like ethers, esters, and hydrocarbons. [REFS-1, REFS-2] This is a fundamental principle used in precursor selection for organic synthesis and formulation in non-aqueous media.

Evidence DimensionAqueous Solubility (as a proxy for lipophilicity)
Target Compound DataExpected to be significantly lower than salicylic acid.
Comparator Or BaselineSalicylic Acid: 2.48 g/L in water at 25 °C. [<a href="https://www.routledge.com/Handbook-of-Aqueous-Solubility-Data/Yalkowsky-He-Jain/p/book/9781439802465" target="_blank">1</a>]
Quantified DifferenceN/A (Qualitative but well-established principle)
ConditionsSolubility in aqueous vs. organic solvents at room temperature.

For reactions or formulations in organic media, choosing this compound over salicylic acid can prevent solubility issues, improve reaction rates, and lead to more homogeneous mixtures without requiring co-solvents.

Developer Component in Specialty Thermal Media

For the formulation of thermal paper or other heat-sensitive recording media where the developer's melting point, stability, and reactivity must be precisely matched to the system's hardware and performance requirements. Its inclusion is justified when standard developers like BPA are unsuitable or when its specific properties provide superior image permanence and clarity. [1]

Melt-Blended Additive for Thermoplastics and Resins

Used as a modifier or additive in polymer systems where processing temperatures must be kept below ~150 °C. Its lower melting point compared to salicylic acid allows for more uniform dispersion in the polymer melt without risking thermal degradation of the polymer backbone or other sensitive additives. [2]

Precursor for Sterically Hindered Salicylate Esters

Serves as the essential starting material for the synthesis of 3-isopropylsalicylate esters used in fragrances, cosmetics, or as specialty chemical intermediates. The steric bulk of the isopropyl group directs subsequent reactions and imparts unique properties to the final ester product that cannot be achieved starting from salicylic acid or other isomers.

Intermediate for Organic Synthesis in Non-Aqueous Solvents

Selected over salicylic acid in multi-step organic syntheses conducted in non-polar or moderately polar organic solvents. Its enhanced solubility prevents precipitation of the starting material, potentially increasing reaction yields and simplifying workup procedures by ensuring the reaction mixture remains homogeneous. [3]

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7053-88-5

Wikipedia

Salicylic acid, 3-isopropyl-

Dates

Last modified: 08-15-2023

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